Regulatory-Mandated Identity as Methazolamide Impurity D for Analytical Quality Control
This compound is not a general research tool but a specific, known impurity in the commercial production of the glaucoma drug methazolamide. It has been structurally characterized and identified as 'Impurity D' using HPLC-MS and NMR, confirming its unique identity among five known methazolamide impurities [1]. This documented regulatory status is a key differentiator from other 1,3,4-thiadiazole derivatives which lack this defined role in pharmaceutical analysis. Procuring this specific compound is mandatory for laboratories developing or validating analytical methods for methazolamide drug substance or product, as per ANDA requirements [2].
| Evidence Dimension | Regulatory and Analytical Identity |
|---|---|
| Target Compound Data | Identified as 'Impurity D' in methazolamide, with characterized retention time and mass spectra |
| Comparator Or Baseline | Other 1,3,4-thiadiazole derivatives (e.g., Impurities A, B, C, E) |
| Quantified Difference | Unique retention time and mass spectral profile differentiating it from all other known methazolamide impurities |
| Conditions | HPLC/HPLC-MS analysis of methazolamide products |
Why This Matters
Procurement is non-negotiable for regulatory-compliant analytical work on methazolamide; substitution with any other analog will invalidate the analysis.
- [1] Shen, Q., He, Q., Pan, Y., & Sun, C. (2022). Detection, identification, characterization, and high-performance liquid chromatography quantification of five impurities from a methazolamide product. Journal of Separation Science, 45(16), 3128-3138. View Source
- [2] ChemWhat. (n.d.). Methazolamide Impurity D CAS#: 38583-51-6. View Source
